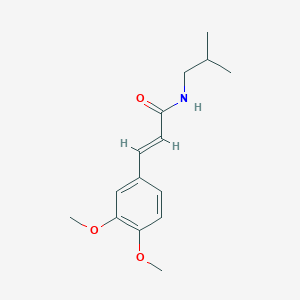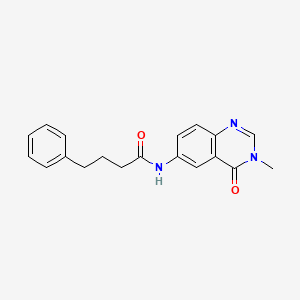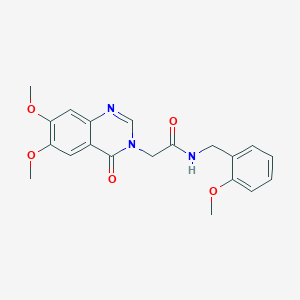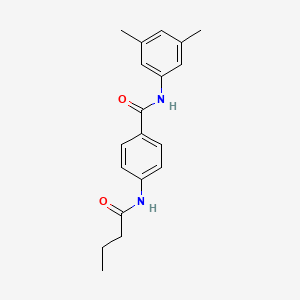![molecular formula C19H19FN2O3 B11014082 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11014082.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves several steps. One common method includes the reaction of 5-fluoroindole with ethyl bromoacetate to form an intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme Notum, which deacylates Wnt proteins, thereby modulating Wnt/β-catenin signaling pathways. This inhibition can lead to the upregulation of Wnt signaling, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can be compared with other indole derivatives such as:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar in structure but with a methoxy group instead of a fluoro group, this compound also shows biological activity but with different target specificity.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: This compound has been studied for its protective effects against vision loss and its activation of TrkB receptors.
Melatonin: Structurally similar, melatonin is a well-known hormone with various physiological effects, including modulation of sleep and circadian rhythms.
These comparisons highlight the unique properties of this compound, particularly its potential in modulating Wnt signaling pathways and its applications in neurodegenerative disease research.
Properties
Molecular Formula |
C19H19FN2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19FN2O3/c1-24-17-6-3-12(9-18(17)25-2)19(23)21-8-7-13-11-22-16-5-4-14(20)10-15(13)16/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23) |
InChI Key |
VMFBLXATAODKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11014019.png)
![Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11014027.png)
![methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11014029.png)
![(2E)-3-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11014037.png)
![4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11014042.png)
![N-{(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11014043.png)


![(2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11014051.png)
![Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B11014053.png)

![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan](/img/structure/B11014071.png)
![N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014074.png)
